molecular formula C14H13NO B2638249 (3,4-Dimethylphenyl)(pyridin-4-yl)methanone CAS No. 868390-62-9

(3,4-Dimethylphenyl)(pyridin-4-yl)methanone

Cat. No. B2638249
CAS RN: 868390-62-9
M. Wt: 211.264
InChI Key: VSKRYFHKIGQHRM-UHFFFAOYSA-N
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Description

“(3,4-Dimethylphenyl)(pyridin-4-yl)methanone” is a chemical compound that may be used as a precursor to synthesize photoresponsive ligands . It belongs to the class of organic compounds known as phenylpyridines .

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been explored in the context of organocatalysis, specifically in the enantioselective Michael addition of malonate esters to nitroolefins, highlighting its relevance in producing chiral intermediates (Lattanzi, 2006).

Biotransformation

  • A study demonstrated the stereoselective reduction of a similar compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, to produce chiral intermediates of pharmaceutical interest, using a newly isolated Kluyveromyces sp., showcasing its application in biocatalysis and green chemistry (Ni et al., 2012).

Antimicrobial and Antioxidant Activities

  • Research into derivatives of 3,4-dimethylphenyl compounds has found applications in developing antimicrobial, antioxidant, and insect antifeedant agents, demonstrating the compound's potential in agrochemical and pharmaceutical industries (Thirunarayanan, 2015).

Material Science

  • Compounds related to “(3,4-Dimethylphenyl)(pyridin-4-yl)methanone” have been utilized in the synthesis and characterization of stable radical functionalized monothiophenes, contributing to the development of materials with potential electronic applications (Chahma et al., 2021).

Mechanism of Action

properties

IUPAC Name

(3,4-dimethylphenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-3-4-13(9-11(10)2)14(16)12-5-7-15-8-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKRYFHKIGQHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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